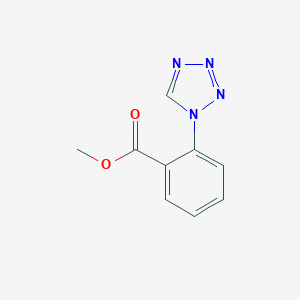

Methyl 2-(1-Tetrazolyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(tetrazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-5-8(7)13-6-10-11-12-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDRORBGODITKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(1-Tetrazolyl)benzoate: Synthesis, Characterization, and Physicochemical Profile

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(1-Tetrazolyl)benzoate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Due to the scarcity of direct experimental data for this specific isomer, this document serves as a predictive and methodological resource. It outlines a robust synthetic pathway, predicts its core physicochemical properties based on well-understood chemical principles and analog data, and provides detailed, field-proven protocols for its empirical characterization. This guide is structured to empower researchers to synthesize, validate, and utilize this compound in their discovery workflows, adhering to the principles of scientific integrity and experimental causality.

Introduction and Significance

Methyl 2-(1-Tetrazolyl)benzoate is an organic molecule that merges two critical pharmacophores: a methyl benzoate scaffold and a 1-substituted tetrazole ring. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) but with enhanced lipophilicity and metabolic stability.[1] This substitution can improve a drug candidate's ability to cross lipid membranes and often leads to a more favorable pharmacokinetic profile. Tetrazole derivatives are found in numerous FDA-approved drugs, exhibiting a vast range of biological activities, including antihypertensive, anticancer, and antimicrobial properties.[2][3]

The methyl benzoate portion, while often a synthetic precursor, provides a rigid aromatic scaffold for the strategic placement of the tetrazole group. The ortho substitution pattern creates a unique steric and electronic environment that can influence receptor binding and molecular conformation. This guide provides the foundational knowledge required to synthesize and definitively characterize this promising, yet under-documented, chemical entity.

Predicted Physicochemical Properties and Structural Information

The following properties are calculated or estimated based on the molecular structure and data from analogous compounds, such as 1-phenyl-1H-tetrazole and methyl benzoate.

| Property | Predicted Value / Information | Source / Justification |

| Molecular Formula | C₉H₈N₄O₂ | Calculated from structure |

| Molecular Weight | 204.19 g/mol | Calculated from structure |

| IUPAC Name | Methyl 2-(1H-tetrazol-1-yl)benzoate | Standard nomenclature |

| CAS Number | Not assigned | To be assigned upon characterization |

| Physical State | Predicted to be a solid at room temperature | Analogy with 1-phenyl-1H-tetrazole (solid)[4] |

| Melting Point | Estimated range: 140-160 °C | Based on melting point of parent tetrazole (~157°C)[5] |

| Solubility | Predicted to be soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water | General solubility of tetrazole derivatives[1] |

| Acidity (pKa) | Tetrazole N-H pKa is ~4.9; however, this is a 1-substituted tetrazole with no acidic proton on the ring. | [5] |

Synthesis and Reaction Chemistry

The most direct and widely adopted method for synthesizing 1-aryl-1H-tetrazoles involves the one-pot reaction of an aniline derivative with an orthoformate and sodium azide.[6] This approach is favored for its operational simplicity and generally good yields.

Proposed Synthetic Workflow

The synthesis of Methyl 2-(1-Tetrazolyl)benzoate can be efficiently achieved from the commercially available starting material, Methyl 2-aminobenzoate. The reaction proceeds via the formation of an intermediate imidate, which then undergoes cyclization with azide.

Detailed Experimental Protocol: Synthesis

Causality: Glacial acetic acid serves as both the solvent and a catalyst, protonating the orthoformate to initiate the reaction. The reaction is heated to overcome the activation energy for both imidate formation and the subsequent [3+2] cycloaddition with the azide ion. An excess of the orthoformate is used to drive the reaction towards completion.[7]

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-aminobenzoate (10 mmol, 1.51 g).

-

Reagent Addition: Add glacial acetic acid (30 mL), followed by triethyl orthoformate (24 mmol, 4.0 mL).

-

Azide Addition: Carefully add sodium azide (12 mmol, 0.78 g). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 120 °C and allow it to reflux with vigorous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 100 mL of ice-cold water.

-

A precipitate should form. If not, adjust the pH to ~5-6 with a saturated sodium bicarbonate solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product. Dry the final product under vacuum.

Analytical Characterization: A Self-Validating System

The following protocols are essential for confirming the identity, purity, and structure of the synthesized Methyl 2-(1-Tetrazolyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts are based on established substituent effects on aromatic systems. The ortho positioning of the electron-withdrawing tetrazole and ester groups will cause a general downfield shift of the aromatic protons.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]

-

Data Analysis:

| ¹H NMR Predicted Data (in DMSO-d₆) | ¹³C NMR Predicted Data (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| ~9.5 - 9.7 | 1H, singlet, Tetrazole C-H | ~165.0 |

| ~8.0 - 8.2 | 1H, doublet, Ar-H | ~150.0 |

| ~7.6 - 7.9 | 2H, multiplet, Ar-H | ~130-135 |

| ~7.4 - 7.6 | 1H, multiplet, Ar-H | ~125-130 |

| ~3.9 | 3H, singlet, -OCH₃ | ~52.5 |

Mass Spectrometry (MS)

Expertise: Electron Impact (EI) mass spectrometry will provide the molecular weight and characteristic fragmentation patterns. The tetrazole ring is known to fragment via the loss of N₂ or N₃, which provides a diagnostic signature.[9][10]

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC-MS.

-

Ionization: Use a standard electron impact (EI) ionization energy of 70 eV.

-

Data Analysis:

-

Molecular Ion (M⁺•): Expect a strong peak at m/z = 204.

-

Key Fragments: The fragmentation is predicted to initiate with the loss of stable neutral molecules. A primary fragmentation would be the loss of dinitrogen (N₂) from the tetrazole ring, a common pathway for such heterocycles.[9]

-

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum will be dominated by the strong carbonyl stretch of the ester and vibrations from the aromatic and tetrazole rings.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Predicted Absorption Bands: [11]

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~1720-1735 cm⁻¹: Strong C=O (ester) stretch.

-

~1600, 1450 cm⁻¹: C=C aromatic ring stretches.

-

~1500-1300 cm⁻¹: N=N and C=N stretches from the tetrazole ring.

-

~1250-1100 cm⁻¹: C-O (ester) stretch.

-

Thermal Analysis (DSC/TGA)

Trustworthiness: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a definitive, quantitative measure of the compound's melting point and thermal stability. This is crucial for assessing purity and handling requirements.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified solid into an aluminum DSC pan.

-

DSC Acquisition:

-

Heat the sample under a nitrogen atmosphere from room temperature to ~200 °C (or above the predicted melting point) at a rate of 10 °C/min.

-

An endothermic peak will indicate the melting point.

-

-

TGA Acquisition:

-

Heat a separate 5-10 mg sample from room temperature to ~500 °C at 10 °C/min under nitrogen.

-

A sharp loss of mass will indicate the onset of thermal decomposition. Tetrazoles are known for their high thermal stability but can decompose energetically.

-

X-Ray Crystallography

Authoritative Grounding: Single-crystal X-ray diffraction is the unequivocal method for determining the three-dimensional atomic structure, confirming connectivity, and establishing the absolute configuration in chiral molecules.[12]

Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step.

-

Method: Slow evaporation is a common technique. Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a miscible anti-solvent (e.g., hexane) until the solution is slightly turbid. Seal the container and allow the solvent to evaporate slowly over several days.[13]

-

-

Crystal Mounting: Carefully mount a suitable crystal (typically <0.5 mm in any dimension) on a goniometer head.[12]

-

Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software (e.g., SHELX). The resulting model will provide precise bond lengths, bond angles, and intermolecular interactions.

Conclusion

While Methyl 2-(1-Tetrazolyl)benzoate remains a sparsely documented compound, this guide establishes a clear and actionable path for its synthesis and comprehensive characterization. By leveraging established synthetic methodologies for 1-aryl-tetrazoles and employing a suite of standard analytical techniques, researchers can confidently produce and validate this molecule. The predictive data and detailed protocols herein serve as a robust starting point for incorporating Methyl 2-(1-Tetrazolyl)benzoate into drug discovery programs, enabling the exploration of its potential as a novel therapeutic agent.

References

-

New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

-

Mohammad-pour, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Retrieved January 31, 2026, from [Link]

-

Rojas-León, A., et al. (2019). Synthesis of New bis 1-Substituted 1H-Tetrazoles via Efficient Heterocyclizations from Symmetric Dianilines, Methyl Orthoester, and Sodium Azide. MDPI. Retrieved January 31, 2026, from [Link]

- Synthetic method of triethyl orthoformate. (n.d.). Google Patents.

-

Tetrazole. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved January 31, 2026, from [Link]

-

Abbas, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. Retrieved January 31, 2026, from [Link]

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Retrieved January 31, 2026, from [Link]

-

Results of DSC studies of tetrazine derivatives. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

1-Phenyl-1H-tetrazole. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

Blanco, G. L., et al. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. CONICET. Retrieved January 31, 2026, from [Link]

-

Enantioselectivity of the reaction of α-amino acids with sodium azide and triethyl orthoformate in the synthesis of tetrazoles. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Wärnmark, K., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. PMC. Retrieved January 31, 2026, from [Link]

-

Triethyl orthobenzoate in reactions with primary amines and sodium azide. (2023). Journal of the Belarusian State University. Chemistry. Retrieved January 31, 2026, from [Link]

-

1H-NMR data of the tetrazole compounds. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Kumar, R., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Retrieved January 31, 2026, from [Link]

-

Differential scanning calorimetry of compounds 6–8 (gray curves), 12–15.... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Retrieved January 31, 2026, from [Link]

-

X-ray crystallography. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Ribeiro, A. F. G., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl. Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). MDPI. Retrieved January 31, 2026, from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

-

X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved January 31, 2026, from [Link]

-

1H-Tetrazole, 1-phenyl-. (n.d.). NIST WebBook. Retrieved January 31, 2026, from [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved January 31, 2026, from [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Retrieved January 31, 2026, from [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved January 31, 2026, from [Link]

-

X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 31, 2026, from [Link]

-

Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

-

Coles, S. J. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. Retrieved January 31, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 31, 2026, from [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Retrieved January 31, 2026, from [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. lifesciencesite.com [lifesciencesite.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. journals.iucr.org [journals.iucr.org]

Methodological & Application

Synthesis of Methyl 2-(1-Tetrazolyl)benzoate: An Application Note and Detailed Experimental Protocol

This comprehensive guide provides a detailed experimental protocol for the synthesis of Methyl 2-(1-Tetrazolyl)benzoate, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of the Tetrazole Moiety

The tetrazole ring is a key pharmacophore in modern drug discovery, often serving as a bioisostere for the carboxylic acid functional group.[1][2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes, thereby improving its overall pharmacokinetic profile.[3] Tetrazole-containing compounds have demonstrated a wide array of biological activities, including antihypertensive, antiviral, and anticancer properties.[2][4] Methyl 2-(1-Tetrazolyl)benzoate, in particular, is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably the angiotensin II receptor blockers (ARBs) known as "sartans," which are widely used to treat hypertension.[5][6]

This guide details a robust and reliable one-pot synthesis of Methyl 2-(1-Tetrazolyl)benzoate from methyl 2-aminobenzoate, triethyl orthoformate, and sodium azide.

Reaction Scheme

The synthesis proceeds via a one-pot, three-component reaction, a highly efficient method for forming the 1-substituted tetrazole ring system.

Caption: Simplified reaction mechanism for tetrazole formation.

Experimental Protocol

This protocol is designed to be a self-validating system, providing clear instructions and expected outcomes.

Materials and Equipment

| Reagent/Material | Grade | Supplier Recommendation |

| Methyl 2-aminobenzoate | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Triethyl orthoformate | ≥98% | Sigma-Aldrich |

| Sodium Azide | Reagent grade, ≥99% | Major chemical supplier |

| Glacial Acetic Acid | ACS reagent, ≥99.7% | Major chemical supplier |

| Ethyl Acetate | ACS reagent | Major chemical supplier |

| Hexane | ACS reagent | Major chemical supplier |

| Sodium Bicarbonate (NaHCO₃) | ACS reagent | Major chemical supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS reagent | Major chemical supplier |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions

DANGER: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form highly toxic and explosive hydrazoic acid gas. This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile gloves. Avoid contact with metals, as sodium azide can form explosive metal azides. All glassware should be decontaminated with a freshly prepared 20% sodium hydroxide solution followed by copious amounts of water.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 2-aminobenzoate (1.51 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), and glacial acetic acid (20 mL).

-

Addition of Sodium Azide: While stirring the mixture, carefully add sodium azide (0.78 g, 12 mmol) portion-wise over 10 minutes. Caution: The addition of sodium azide to the acidic medium will generate hydrazoic acid in situ. Ensure the reaction is performed in a fume hood.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:4). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a 250 mL beaker containing 100 mL of ice-water.

-

A precipitate may form. Stir the mixture for 15 minutes to ensure complete precipitation.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers in a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acetic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid. Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford Methyl 2-(1-Tetrazolyl)benzoate as a white to off-white solid.

Expected Yield and Characterization

-

Yield: 70-85%

-

Appearance: White to off-white crystalline solid

-

Characterization:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (s, 1H, tetrazole-H), 8.20 (dd, J = 7.9, 1.5 Hz, 1H, Ar-H), 7.80 – 7.70 (m, 2H, Ar-H), 7.60 (td, J = 7.6, 1.3 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 165.8, 142.5, 134.2, 132.1, 131.5, 129.8, 126.4, 125.9, 53.1.

-

Applications in Drug Development

Methyl 2-(1-Tetrazolyl)benzoate serves as a key precursor in the synthesis of several angiotensin II receptor blockers (ARBs). [6]The tetrazole moiety in these drugs mimics the carboxylate group of the natural ligand, angiotensin II, allowing for strong binding to the AT₁ receptor. This blockade of the renin-angiotensin system leads to vasodilation and a reduction in blood pressure. [5]The use of the tetrazole group, facilitated by intermediates like Methyl 2-(1-Tetrazolyl)benzoate, has been instrumental in developing orally bioavailable and metabolically stable antihypertensive agents.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Incomplete reaction; insufficient heating; degradation of reagents. | Ensure the reaction is heated to reflux for the specified time. Check the quality of the reagents. Monitor the reaction by TLC to confirm completion. |

| Oily product after workup | Incomplete removal of solvent or impurities. | Ensure complete removal of the solvent on the rotary evaporator. If the product remains oily, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. |

| Broad or impure NMR spectrum | Presence of residual solvent or starting materials. | Ensure the product is thoroughly dried under vacuum. If impurities are present, repurify by recrystallization or column chromatography. |

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of Methyl 2-(1-Tetrazolyl)benzoate. By understanding the underlying mechanism and adhering to the stringent safety precautions, researchers can confidently synthesize this important intermediate for applications in drug discovery and development. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound.

References

-

Carneiro, M. C. D. S., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–539. [Link]

-

Dhiman, N., Kaur, K., & Jaitak, V. (2020). Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry, 28(17), 115599. [Link]

-

Neochoritis, C. G., Zhao, T., & Dömling, A. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(3), 1970–2042. [Link]

-

Naeimi, H., & Mohamadabadi, S. (2014). Sulfonic acid-functionalized silica-coated magnetic nanoparticles as an efficient reusable catalyst for the synthesis of 1-substituted 1H-tetrazoles under solvent-free conditions. Dalton Transactions, 43(34), 12967–12973. [Link]

-

One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). Reactions, 4(4), 685-721. [Link]

-

Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]

-

Sartans. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules, 28(4), 1735. [Link]

-

Voitekhovich, S. V., Gaponik, P. N., & Ivashkevich, O. A. (2017). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide. Chemistry of Heterocyclic Compounds, 53(6-7), 670–681. [Link]

Sources

- 1. US20220127238A1 - Process for the preparation of angiotensin ii receptor blockers - Google Patents [patents.google.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. WO2006050922A1 - Process for the synthesis of tetrazoles - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of Methyl 2-(1-Tetrazolyl)benzoate in Drug Discovery

Executive Summary

Methyl 2-(1-tetrazolyl)benzoate (CAS: 309279-56-9) is a critical bifunctional intermediate in medicinal chemistry. Unlike its 5-substituted isomer (commonly used as a carboxylic acid bioisostere), the 1-substituted tetrazole moiety in this compound serves a distinct role: it acts as a masked electrophilic partner for annulation reactions and a privileged pharmacophore for "scaffold hopping."

This guide details the application of Methyl 2-(1-tetrazolyl)benzoate as a linchpin for synthesizing Tetrazolo[1,5-a]quinazolin-5-ones , a class of fused heterocycles with potent anticancer (EGFR inhibition) and antimicrobial properties. We provide optimized protocols for its synthesis, isolation, and subsequent cyclization, ensuring high reproducibility and safety in azide-based workflows.

Chemical Profile & Mechanism of Action[1][2][3][4][5][6]

The "Ortho-Effect" Advantage

The structural value of Methyl 2-(1-tetrazolyl)benzoate lies in the ortho positioning of the methyl ester (electrophile) and the 1-tetrazolyl group (nucleophile/directing group). This arrangement pre-organizes the molecule for intramolecular cyclization, allowing researchers to rapidly access tricyclic scaffolds.

Reaction Pathway Visualization

The following diagram illustrates the divergent utility of this intermediate:

Figure 1: Divergent synthetic pathways from the aminobenzoate precursor. The target intermediate allows access to both fused tricyclic systems and open-chain analogs.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 2-(1-Tetrazolyl)benzoate

Objective: To synthesize and isolate the open-chain ester intermediate without premature cyclization.

Safety Warning: This protocol involves Sodium Azide (

Reagents & Materials:

-

Methyl 2-aminobenzoate (1.0 eq)

-

Triethyl orthoformate (TEOF) (3.0 eq)

-

Sodium Azide (

) (1.2 eq) -

Glacial Acetic Acid (AcOH) (Solvent/Catalyst)

-

Quench: Sat.

Step-by-Step Methodology:

-

Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 2-aminobenzoate (15 g, 100 mmol) in Glacial Acetic Acid (100 mL).

-

Addition : Add Triethyl orthoformate (44.5 g, 300 mmol) followed by Sodium Azide (7.8 g, 120 mmol) carefully.

-

Expert Note: TEOF acts as the linker carbon source. Using excess ensures complete conversion of the amine before the azide attacks.

-

-

Reaction : Heat the mixture to 70°C for 4 hours.

-

Process Control: Monitor by TLC (Hexane:EtOAc 3:1). Do NOT reflux vigorously (>100°C) at this stage if you wish to isolate the ester; high heat promotes direct cyclization to the quinazolinone.

-

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Pour slowly into crushed ice (300 g) with vigorous stirring.

-

Neutralize carefully with saturated

solution until no gas evolution occurs (Caution:

-

-

Isolation :

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine (100 mL), dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification : Recrystallize from Ethanol/Water (9:1) to yield Methyl 2-(1-tetrazolyl)benzoate as a white crystalline solid.

Expected Yield: 75-85%

Characterization:

Protocol B: Cyclization to Tetrazolo[1,5-a]quinazolin-5-one

Objective: To convert the intermediate into the bioactive fused scaffold.

Reagents:

-

Methyl 2-(1-Tetrazolyl)benzoate (from Protocol A)

-

Hydrazine Hydrate (

) (Optional, for N-amino derivatives) OR -

Ethanol/HCl (for acid-catalyzed closure)

Methodology:

-

Dissolution : Dissolve Methyl 2-(1-tetrazolyl)benzoate (1.0 g) in Ethanol (20 mL).

-

Cyclization :

-

Method 1 (Thermal/Acid): Add catalytic conc. HCl (0.5 mL) and reflux for 6 hours. The ester carbonyl is attacked by the tetrazole C5 (which becomes nucleophilic after deprotonation/tautomerization) or N-nucleophiles.

-

Method 2 (Nucleophilic): To generate N-amino substituted derivatives, add Hydrazine Hydrate (2.0 eq) and reflux.

-

-

Precipitation : The fused product is significantly less soluble. Cool the mixture to 0°C.

-

Filtration : Filter the precipitate and wash with cold ethanol.

Data Analysis & Troubleshooting

Comparative Physicochemical Properties

The following table summarizes the shift in properties upon cyclization, crucial for tracking reaction progress.

| Property | Methyl 2-(1-Tetrazolyl)benzoate | Tetrazolo[1,5-a]quinazolin-5-one |

| State | White Crystalline Solid | Off-white/Yellowish Powder |

| Melting Point | 100 - 105°C | > 220°C (Decomposes) |

| Solubility | Soluble in DCM, EtOAc, DMSO | Poor in organic solvents; Soluble in DMSO |

| IR Signal | Strong Ester C=O (~1720 | Amide/Lactam C=O (~1680 |

| NMR Key | Methyl singlet (~3.7 ppm) | Disappearance of Methyl singlet |

Troubleshooting Guide

-

Problem : Low yield in Protocol A (Synthesis).

-

Root Cause: Moisture in the acetic acid or old TEOF.

-

Solution: Use freshly distilled TEOF and anhydrous acetic acid. Moisture hydrolyzes the intermediate imino-ether before the azide can react.

-

-

Problem : Product oils out during workup.

-

Root Cause: Residual acetic acid.

-

Solution: Perform a thorough bicarbonate wash or use azeotropic removal with toluene during concentration.

-

Strategic Applications in Drug Design

Scaffold Hopping & Bioisosterism

Methyl 2-(1-tetrazolyl)benzoate allows medicinal chemists to replace traditional quinazolinone cores (found in drugs like Gefitinib or Erlotinib ) with the Tetrazolo[1,5-a]quinazolin-5-one core.

-

Benefit : The tetrazole ring introduces additional nitrogen atoms, altering the Hydrogen Bond Acceptor (HBA) profile and potentially improving metabolic stability against oxidative metabolism at the aromatic ring.

Library Generation Workflow

This intermediate is ideal for Diversity-Oriented Synthesis (DOS) .

Figure 2: Workflow for generating chemical libraries from the single precursor.

References

-

Synthesis of 1-Substituted Tetrazoles : Beilstein J. Org. Chem., 2022, 18 , 1203–1210. (Discusses the TEOF/Azide mechanism).

-

Tetrazolo[1,5-a]quinazolines in Cancer Research : Eur. J. Med. Chem., 2014, 85 , 569-578. (Demonstrates EGFR inhibitory activity of the fused scaffold).

-

Azide Safety Protocols : Org. Process Res. Dev., 2010, 14 , 1062–1077. (Safety guidelines for handling organic azides).

-

Reaction Mechanism of Ortho-Esters : J. Org. Chem., 2020, 85 , 5718-5723. (Mechanistic insights into the cyclization).

Application Notes and Protocols: Strategic Use of Protecting Groups in Tetrazole Synthesis

Introduction: The Indispensable Role of Tetrazoles and the Necessity for Strategic Protection

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties, particularly its ability to serve as a metabolically stable bioisostere for the carboxylic acid group, have cemented its presence in a multitude of blockbuster drugs, including the antihypertensive "sartan" class of angiotensin II receptor blockers like losartan and valsartan.[1][2][3] The synthesis of these complex, often highly functionalized molecules, presents a significant challenge to the synthetic chemist. The acidic nature of the N-H proton on the tetrazole ring (pKa ≈ 4.9) and the nucleophilicity of the nitrogen atoms necessitate a carefully planned protecting group strategy to ensure regioselectivity and prevent unwanted side reactions during subsequent synthetic transformations.[4][5]

This application note provides a comprehensive guide to the strategic selection and implementation of protecting groups in tetrazole synthesis. We will delve into the practical aspects of commonly employed protecting groups, offering detailed protocols for their installation and removal. Beyond a mere recitation of steps, this guide will elucidate the underlying chemical principles that govern the choice of a particular protecting group, empowering researchers to design robust and efficient synthetic routes.

Core Principles of Protecting Group Selection for Tetrazoles

The ideal protecting group for a tetrazole should be:

-

Easy to install in high yield under mild conditions.

-

Stable to a wide range of reaction conditions planned for the subsequent synthetic steps.

-

Readily removed in high yield under specific and mild conditions that do not affect other functional groups in the molecule (orthogonality).

-

Minimally interfere with the desired reactions.

The choice of a protecting group is intrinsically linked to the overall synthetic strategy. Key considerations include the stability of the protecting group to acidic, basic, oxidative, and reductive conditions, as well as its steric bulk, which can influence the regioselectivity of subsequent reactions.

Key Protecting Groups for the Tetrazole N-H Bond

The Trityl (Tr) Group: A Bulky and Acid-Labile Workhorse

The triphenylmethyl (trityl) group is a widely used protecting group for the tetrazole nitrogen due to its steric bulk and its lability under acidic conditions.[1][6] Its large size can direct alkylation or other reactions to the less sterically hindered N-2 position of the tetrazole ring.

Causality Behind Experimental Choices: The use of a base like triethylamine (TEA) or pyridine is crucial during the protection step to neutralize the HCl generated from trityl chloride, driving the reaction to completion.[6] For deprotection, the high stability of the trityl cation allows for facile cleavage under mild acidic conditions.[6][7]

Experimental Protocol: Trityl Protection of a 5-Substituted-1H-tetrazole

-

Dissolution: Dissolve the 5-substituted-1H-tetrazole (1.0 equiv) in a suitable solvent such as anhydrous dichloromethane (DCM) or pyridine.

-

Base Addition: Add triethylamine (1.2 equiv) or use pyridine as the solvent.

-

Trityl Chloride Addition: To the stirred solution, add trityl chloride (1.1 equiv) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Acid-Mediated Deprotection of an N-Trityl Tetrazole

-

Dissolution: Dissolve the N-trityl protected tetrazole (1.0 equiv) in a suitable solvent such as DCM.

-

Acid Addition: Add trifluoroacetic acid (TFA) (2-10 equiv) dropwise at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization or flash column chromatography.

Alternative Deprotection Methods for the Trityl Group:

For substrates sensitive to acidic conditions, several alternative methods have been developed:

-

Indium-Mediated Cleavage: Refluxing the N-trityl tetrazole with indium metal in methanol offers a selective and orthogonal deprotection method.[1]

-

Naphthalene-Catalyzed Lithiation: Treatment with lithium powder and a catalytic amount of naphthalene provides a reductive cleavage of the trityl group.[8]

The p-Methoxybenzyl (PMB) Group: Versatile and Oxidatively Cleavable

The p-methoxybenzyl (PMB) group is another valuable protecting group for the tetrazole nitrogen. It offers an orthogonal deprotection strategy to the acid-labile trityl and Boc groups, as it can be cleaved under oxidative conditions.[9][10][11]

Causality Behind Experimental Choices: The electron-donating methoxy group on the benzyl ring makes the PMB group susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[11] This unique reactivity allows for selective deprotection in the presence of other acid- or base-labile groups. The PMB group is also stable to Grignard reagents, enabling C-H functionalization at the 5-position of the tetrazole ring.[9][12][13]

Experimental Protocol: PMB Protection of a Tetrazole

-

Base Treatment: To a solution of the tetrazole (1.0 equiv) in anhydrous dimethylformamide (DMF), add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

-

PMB-Cl Addition: After cessation of hydrogen evolution, add p-methoxybenzyl chloride (PMB-Cl, 1.1 equiv) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Carefully quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the product by flash chromatography.

Experimental Protocol: Oxidative Deprotection of an N-PMB Tetrazole with DDQ

-

Dissolution: Dissolve the N-PMB protected tetrazole (1.0 equiv) in a mixture of DCM and water (e.g., 10:1 v/v).

-

DDQ Addition: Add DDQ (1.5-2.0 equiv) portion-wise at room temperature. The reaction mixture will typically turn dark.

-

Monitoring: Stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash chromatography.

Alternative Deprotection Methods for the PMB Group:

-

Catalytic Hydrogenation: The PMB group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), similar to a standard benzyl group.[10]

-

Acidic Cleavage: Strong acids like TFA can also cleave the PMB group.[9][10]

The tert-Butyloxycarbonyl (Boc) Group: A Key Player in Amino Tetrazole Synthesis

The tert-butyloxycarbonyl (Boc) group is not typically used to protect the tetrazole N-H directly. Instead, it plays a crucial role in the synthesis of tetrazole analogs of amino acids, where it protects the amino functionality of the starting amino acid.[14][15][16]

Causality Behind Experimental Choices: The Boc group is stable to the conditions required for the conversion of the carboxylic acid of an N-Boc-amino acid to a nitrile, and the subsequent [2+3] cycloaddition with an azide to form the tetrazole ring.[14][17] The use of a Lewis acid catalyst, such as zinc bromide, facilitates the cycloaddition reaction.[14][15][17]

Workflow for Boc-Protected Amino Tetrazole Synthesis

Caption: General workflow for the synthesis of N-Boc protected amino tetrazoles.

Experimental Protocol: Synthesis of an N-Boc Amino Tetrazole from an N-Boc Amino Nitrile

-

Reaction Setup: In a round-bottom flask, dissolve the N-Boc amino nitrile (1.0 equiv) in a mixture of water and isopropanol (e.g., 1:1 v/v).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 equiv) and zinc bromide (ZnBr₂, 0.2 equiv).

-

Heating: Heat the reaction mixture to reflux (around 80-90 °C) and stir for 16-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, acidify the reaction mixture with dilute HCl to pH ~3. Extract the product with ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the N-Boc amino tetrazole, which can be further purified by chromatography if necessary.

Deprotection of the Boc Group:

The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM.[18] However, it is important to note that the acidic conditions can sometimes lead to the formation of a tert-butylated tetrazole derivative as a side product.[18]

Protecting Group Stability and Orthogonality

The ability to selectively remove one protecting group in the presence of others is known as orthogonality and is a cornerstone of modern organic synthesis.[19][20] The table below summarizes the stability of the discussed protecting groups to common reaction conditions, aiding in the design of orthogonal protection strategies.

| Protecting Group | Acidic Conditions (e.g., TFA) | Basic Conditions (e.g., NaOH) | Oxidative Conditions (e.g., DDQ) | Reductive Conditions (e.g., H₂, Pd/C) |

| Trityl (Tr) | Labile | Stable | Stable | Stable |

| p-Methoxybenzyl (PMB) | Labile | Stable | Labile | Labile |

| tert-Butyloxycarbonyl (Boc) | Labile | Stable | Stable | Stable |

Data Presentation: Protecting Group Stability

This table highlights the orthogonal nature of these protecting groups. For instance, a PMB group can be removed oxidatively without affecting a Boc or trityl group. Similarly, a Boc or trityl group can be cleaved with acid while leaving a PMB group intact under carefully controlled conditions.

Conclusion and Future Perspectives

The strategic use of protecting groups is paramount for the successful synthesis of complex tetrazole-containing molecules. The trityl, PMB, and Boc groups each offer a unique set of advantages and deprotection methods, enabling chemists to navigate intricate synthetic pathways. A thorough understanding of their stability and orthogonality is crucial for the rational design of synthetic routes. As the demand for novel tetrazole-based therapeutics continues to grow, the development of new and more efficient protecting group strategies will undoubtedly remain an active area of research, further expanding the synthetic chemist's toolbox.

References

-

Sureshbabu, V. V., et al. (2009). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids. Synthetic Communications, 39(3), 395-406. [Link]

-

Sureshbabu, V. V., et al. (2009). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids. Taylor & Francis Online. [Link]

-

Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. The Journal of Organic Chemistry, 87(5), 3810–3816. [Link]

-

Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. ACS Publications. [Link]

-

Jirgensons, A., et al. (2022). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. ACS Omega, 7(43), 38775–38783. [Link]

-

Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. PubMed, 35244903. [Link]

-

Sureshbabu, V. V., et al. (2009). Scheme 3. Synthesis of Boc-protected tetrazole analogs of amino acids: (i) NaN3, ZnBr2, water/2-propanol, 80 C, 16 h. ResearchGate. [Link]

-

Sureshbabu, V. V., et al. (2009). Synthesis of Boc-Amino Tetrazoles Derived from α-Amino Acids. Taylor & Francis. [Link]

-

Various Authors. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

Grammatoglou, K., & Jirgensons, A. (2022). Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent. Organic Chemistry Portal. [Link]

-

Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1249293. [Link]

-

Leyva-Ramos, S., et al. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 24(1), 2-25. [Link]

-

Unknown Author. (2017). Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. ResearchGate. [Link]

-

Unknown Author. (2021). Advances in Tetrazole Synthesis – An Overview. Scite.ai. [Link]

-

Unknown Author. Recent Advances in the Chemistry of Tetrazole Derivatives-A Quinquennial Update (Mid-2019 to date). Bentham Science. [Link]

-

Ishihara, K., et al. (2018). A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate. Organic Chemistry Portal. [Link]

-

Various Authors. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 13(52), 36569-36591. [Link]

-

Muth, A., et al. (2016). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. Journal of Medicinal Chemistry, 59(19), 9090–9100. [Link]

- Unknown Author. Deprotection method for tetrazole compound.

-

Unknown Author. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme. [Link]

-

Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 112(6), 3083–3135. [Link]

-

Babu, B. (2017). Unusual Detritylation of Tritylated Tetrazole in Sartan Molecules. ResearchGate. [Link]

-

Unknown Author. Trityl Protection. Common Organic Chemistry. [Link]

-

Unknown Author. PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Unknown Author. Tetrazole. Wikipedia. [Link]

-

Kaushik, N. (2018). Tetrazoles: Synthesis and Biological Activity. ResearchGate. [Link]

-

Unknown Author. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. [Link]

-

Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. PMC. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Unknown Author. (2007). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. ResearchGate. [Link]

-

El-Guesmi, N., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molbank, 2018(4), M1016. [Link]

-

Unknown Author. (2007). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry : isolation of amino free tetrazoles and their incorporation into peptides. Semantic Scholar. [Link]

Sources

- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. Tetrazole - Wikipedia [en.wikipedia.org]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Functionalization of 1 N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent [organic-chemistry.org]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

Application Notes and Protocols for Analytical Monitoring of Methyl 2-(1-Tetrazolyl)benzoate Synthesis

Introduction: The Critical Role of Methyl 2-(1-Tetrazolyl)benzoate in Medicinal Chemistry

Methyl 2-(1-Tetrazolyl)benzoate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably angiotensin II receptor antagonists, a class of drugs widely used in the management of hypertension.[1][2] The tetrazole moiety, in particular, is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[3][4] Given its significance, the precise and efficient monitoring of its synthesis is paramount to ensure high yield, purity, and overall quality of the final active pharmaceutical ingredient (API).

This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of the synthesis of Methyl 2-(1-Tetrazolyl)benzoate. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies. The focus is on leveraging a multi-technique approach to gain a holistic understanding of the reaction kinetics, impurity profiling, and endpoint determination.

Synthetic Pathway Overview and Analytical Challenges

The synthesis of Methyl 2-(1-Tetrazolyl)benzoate typically proceeds via a [3+2] cycloaddition reaction between an azide source and a nitrile.[5][6][7] A common route involves the reaction of methyl 2-cyanobenzoate with an azide, such as sodium azide, often in the presence of a catalyst.

Key challenges in monitoring this reaction include:

-

Handling of Azides: Hydrazoic acid, which can be formed in situ, is highly explosive, necessitating careful control of reaction conditions.[5]

-

Isomeric Byproducts: The formation of regioisomers of the tetrazole ring is a potential side reaction that requires selective analytical methods for differentiation.

-

Reaction Endpoint Determination: Accurately determining the point of complete consumption of the starting material is crucial for optimizing reaction time and preventing the formation of degradation products.

-

Impurity Profiling: Identification and quantification of any process-related impurities are essential for regulatory compliance and ensuring the safety of the final drug product.[8][9]

To address these challenges, a combination of chromatographic and spectroscopic techniques is recommended. This guide will detail the application of Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for in-depth structural elucidation and real-time reaction monitoring.[10]

Logical Workflow for Reaction Monitoring

A systematic approach to monitoring the synthesis of Methyl 2-(1-Tetrazolyl)benzoate ensures comprehensive data collection for process understanding and control.

Caption: Logical workflow for monitoring the synthesis of Methyl 2-(1-Tetrazolyl)benzoate.

Thin-Layer Chromatography (TLC): Rapid Qualitative Monitoring

TLC is an indispensable tool for rapid, cost-effective, and qualitative monitoring of reaction progress.[11][12] It allows for a quick visual assessment of the consumption of starting materials and the formation of the product.

Protocol

Materials and Equipment:

-

TLC plates (Silica gel 60 F₂₅₄)

-

Developing chamber

-

Capillary tubes for spotting

-

Mobile phase (e.g., a mixture of ethyl acetate and hexane)

-

UV lamp (254 nm) for visualization

Procedure:

-

Plate Preparation: With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

-

Spotting:

-

Spot a dilute solution of the starting material (methyl 2-cyanobenzoate) on the baseline as a reference.

-

At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the baseline.

-

-

Development: Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

-

Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

-

Interpretation: The starting material, being less polar than the tetrazole product, will have a higher Retention Factor (Rf) value. The progress of the reaction is indicated by the diminishing intensity of the starting material spot and the increasing intensity of the product spot, which will have a lower Rf.[11]

| Compound | Expected Polarity | Expected Rf Value |

| Methyl 2-cyanobenzoate | Less Polar | Higher |

| Methyl 2-(1-Tetrazolyl)benzoate | More Polar | Lower |

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

For precise and quantitative analysis of reaction kinetics, yield, and purity, HPLC is the method of choice.[10] A reverse-phase HPLC method is generally suitable for this class of compounds.

Protocol

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte, likely around 230-254 nm.

-

Column Temperature: 30 °C.

Procedure:

-

Sample Preparation: At specified time points, quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile).

-

Injection: Inject a fixed volume (e.g., 10 µL) of the prepared sample into the HPLC system.

-

Data Analysis:

-

Identify the peaks corresponding to the starting material and the product based on their retention times (determined by injecting standards).

-

Quantify the concentration of each component by integrating the peak areas. The percentage conversion can be calculated as: % Conversion = [Area(product) / (Area(starting material) + Area(product))] x 100

-

Method Validation: For use in a regulated environment, the analytical method must be validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[8][9][13][14]

Gas Chromatography-Mass Spectrometry (GC-MS): Impurity Profiling and Structural Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and confirming the structure of the product through its mass fragmentation pattern.[15]

Protocol

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A suitable temperature gradient to separate the components.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the crude or purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[15]

-

Injection: Inject a small volume (e.g., 1 µL) into the GC.

-

Data Analysis:

-

Identify the main peak corresponding to Methyl 2-(1-Tetrazolyl)benzoate.

-

Analyze the mass spectrum of the main peak to confirm its molecular weight and fragmentation pattern. For tetrazoles, characteristic fragmentation includes the loss of N₂ in negative ion mode and HN₃ in positive ion mode.[3]

-

Identify any minor peaks as potential impurities and analyze their mass spectra to elucidate their structures.

-

| Technique | Purpose | Key Advantages |

| TLC | Rapid qualitative monitoring | Simple, fast, low cost |

| HPLC | Quantitative analysis, purity | High precision and accuracy |

| GC-MS | Impurity profiling, structural confirmation | High sensitivity, structural information |

| NMR | Structural elucidation, in-situ monitoring | Unambiguous structural data, non-invasive |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation and In-situ Monitoring

NMR spectroscopy is an unparalleled tool for unambiguous structural confirmation and can be adapted for real-time, non-invasive reaction monitoring.[16][17][18][19]

Protocol for Structural Confirmation

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[5]

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in the deuterated solvent.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Interpretation:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the tetrazole ring.

-

¹³C NMR: The spectrum will show a signal for the tetrazole carbon, typically in the range of 155-160 ppm.[3]

-

Protocol for In-situ Reaction Monitoring

Instrumentation:

-

NMR spectrometer equipped with a flow-through cell or the ability to run reactions directly in an NMR tube.[16]

Procedure:

-

Reaction Setup: Initiate the reaction in an NMR tube or a reactor connected to a flow NMR system.

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis: Monitor the disappearance of signals corresponding to the starting material (methyl 2-cyanobenzoate) and the appearance of new signals corresponding to the product (Methyl 2-(1-Tetrazolyl)benzoate). The relative integrals of these signals can be used to determine the reaction kinetics.

Caption: Interplay of analytical techniques for comprehensive reaction monitoring.

Conclusion: An Integrated Approach for Robust Process Control

The successful synthesis of Methyl 2-(1-Tetrazolyl)benzoate relies on a robust analytical control strategy. While TLC offers a rapid and convenient method for at-a-glance reaction tracking, it lacks quantitative power. HPLC provides the necessary precision for determining reaction kinetics and purity, which is essential for process optimization and quality control. GC-MS is invaluable for identifying and characterizing potential impurities, and NMR spectroscopy offers definitive structural confirmation and the potential for real-time, in-situ monitoring for deeper mechanistic understanding.[10][18][20][21] By integrating these techniques, researchers and drug development professionals can ensure the efficient, safe, and reproducible synthesis of this critical pharmaceutical intermediate.

References

-

Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. [Link]

-

Pharma Beginners. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pharma Beginners. [Link]

-

Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-6. [Link]

-

Gołowicz, D., Kaźmierczak, M., & Kazimierczuk, K. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]

-

Bruker. (n.d.). Reaction Monitoring. Bruker. [Link]

-

Xie, Q. (2011). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Fudan University Journal of Medical Sciences, 38(4), 337-339. [Link]

-

Elewa, A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11. [Link]

-

Chromatography Today. (n.d.). What Is Reaction Monitoring?. Chromatography Today. [Link]

-

Gopalakrishnan, M., et al. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica, 5(1), 183-188. [Link]

-

Parkinson, D. R., et al. (2008). Assessment of matrix effects on methyl benzoate, a potential biomarker for detection of outgassed semi-volatiles from mold in indoor building materials. Bulletin of environmental contamination and toxicology, 81(5), 467–471. [Link]

-

Wady, L., Parkinson, D. R., & Pawliszyn, J. (2005). Methyl benzoate as a marker for the detection of mold in indoor building materials. Journal of separation science, 28(18), 2517–2525. [Link]

- Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)

-

ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... ResearchGate. [Link]

-

Chen, X. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

-

El-Sayed, M. A. A., et al. (2021). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. Scientific Reports, 11(1), 1-19. [Link]

-

Pharma Pathway. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Pathway. [Link]

-

Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]

-

Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-8. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

ISPE. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. ISPE. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1735. [Link]

-

Chemical Reviews. (2017). Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

-

Dr. Richard Musgrave. (2020, March 21). Synthesis of Methyl Benzoate Lab [Video]. YouTube. [Link]

-

JoVE. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105). [Link]

-

University of Toronto. (n.d.). Preparation of Methyl Benzoate. [Link]

-

ResearchGate. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. [Link]

-

Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(S1), S103-S110. [Link]

-

ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]

-

National Institutes of Health. (2018). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Center for Biotechnology Information. [Link]

-

Merchant Research & Consulting, Ltd. (2025). Methyl Benzoate (CAS 93-58-3) Industry Research 2025. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2015). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. IJRPC. [Link]

-

ResearchGate. (2017). Methyl 2-(benzoyloxy)benzoate. ResearchGate. [Link]

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

Al-Nahrain Journal of Science. (2023). View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

Sources

- 1. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 2. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]

- 8. particle.dk [particle.dk]

- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 相关内容暂不可用 [sigmaaldrich.com]

- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 14. fda.gov [fda.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 20. Reaction Monitoring | Bruker [bruker.com]

- 21. mt.com [mt.com]

Troubleshooting & Optimization

Technical Support Center: Tetrazole Synthesis & Optimization

Status: Online Operator: Senior Application Scientist Topic: Optimizing [3+2] Cycloaddition for Tetrazole Formation Ticket ID: TZ-OPT-2026

Welcome to the Tetrazole Synthesis Support Hub

You have reached the Tier-3 Technical Support interface for heterocyclic chemistry. This guide replaces standard operating procedures with dynamic troubleshooting workflows designed for drug discovery researchers. We focus on the [3+2] cycloaddition of azides and nitriles , the industry standard for synthesizing 5-substituted-1H-tetrazoles (bioisosteres of carboxylic acids).

Module 1: Critical Safety Protocols (Read First)

WARNING: The primary reagent, Sodium Azide (

Q: How do I prevent the formation of explosive hydrazoic acid (

A:

-

The Fix: Maintain a reaction pH > 7.

-

The Mechanism: In the "Sharpless-Demko" aqueous method, using Zinc salts (

) in water naturally buffers the solution to pH ~7-8. If using Lewis acids in organic solvents, ensure no strong protic acids are present until the quench. -

Critical Alert: Never use halogenated solvents (DCM, Chloroform) with Sodium Azide. They can form di- and tri-azidomethane, which are extremely unstable explosives.

Q: I see a precipitate on my metal spatula. Is this normal?

A: STOP IMMEDIATELY.

-

The Issue: Azides react with heavy metals (Copper, Lead, Brass) to form heavy metal azides, which are shock-sensitive primary explosives.[3]

-

The Protocol: Use only Teflon, glass, or ceramic spatulas. Never pour azide solutions down the drain (lead pipes). Quench all azide waste with nitrous acid (Sodium Nitrite + Sulfuric Acid) before disposal.

Module 2: The "Gold Standard" Protocol (Zinc-Catalyzed Aqueous Synthesis)

We recommend the Zinc(II)-catalyzed aqueous method (Sharpless/Demko) as the primary workflow. It is safer, greener, and often faster than traditional organotin or aluminum methods.

Standard Operating Procedure (SOP-TZ-Zn)

-

Stoichiometry: Nitrile (1.0 equiv),

(1.1 equiv), -

Solvent: Water (0.5 M concentration relative to nitrile). Note: If nitrile is insoluble, use 2-propanol/water (1:1).

-

Conditions: Reflux (100°C) for 12–24 hours.

-

Workup (The "Trick"):

-

Cool to room temperature.[4]

-

Add HCl (3N) until pH < 1. Why? This breaks the Zinc-Tetrazole complex.

-

Add Ethyl Acetate. The free tetrazole partitions into the organic layer.

-

Mechanistic Insight: Why Zinc?

Zinc acts as a Lewis acid to activate the nitrile, lowering the activation energy for the azide attack.

Figure 1: Mechanism of Zinc(II)-catalyzed tetrazole formation. Coordination of the nitrile to Zinc is the rate-determining activation step.

Module 3: Troubleshooting Reaction Kinetics

Q: My conversion is stuck at <50% after 24 hours. What now?

A: This usually indicates steric hindrance or an electron-rich nitrile (deactivated electrophile).

| Variable | Adjustment | Scientific Rationale |

| Temperature | Increase to 120–140°C | Use a microwave reactor or sealed pressure tube. Water/IPA mixtures allow higher T than pure water reflux. |

| Catalyst | Switch to | Zinc Triflate is a stronger Lewis acid than |

| Electronic | Add Lewis Acid Aux | For extremely stubborn substrates, switching to |

Q: The nitrile is a solid and floats on the water. Is this a problem?

A: Generally, no.[2] The reaction occurs in the aqueous phase or at the interface. However, if kinetics are slow:

-

Fix: Add a phase transfer catalyst (PTC) like CTAB (Cetyltrimethylammonium bromide) or switch to a Water/DMF (3:1) mixture to increase solubility.

Module 4: Regioselectivity (Alkylation Issues)

Q: I am alkylating my tetrazole and getting a mixture of N1 and N2 isomers. How do I get just N2?

A: Regioselectivity in tetrazole alkylation is governed by steric and electronic factors. The N2 position is generally the thermodynamic product, while N1 is often the kinetic product.

Optimization Workflow:

-

Sterics: Bulky electrophiles (e.g., trityl chloride) almost exclusively favor N2 .

-

Solvent:

-

Non-polar solvents (DCM, Toluene): Favor N2 alkylation.

-

Polar aprotic solvents (DMF, DMSO): Increase the ratio of N1 , though N2 usually remains major.

-

-

Base: Use an organic base (TEA, DIPEA) in DCM to promote N2 selectivity.

Figure 2: Decision matrix for controlling N1 vs. N2 regioselectivity during alkylation.

Module 5: Purification & Work-up (The "Clean-up")[5]

Q: I used Tributyltin Azide (

A: Organotin residues are notorious contaminants.

-

The KF Protocol:

-

Dissolve crude mixture in Ether or Ethyl Acetate.

-

Add aqueous Potassium Fluoride (KF) solution (saturated).

-

Stir vigorously for 30 minutes.

-

Result:

forms as a white, insoluble polymer. Filter this solid off.[5] The filtrate contains your tin-free product.

-

Q: My product is water-soluble and won't extract into Ethyl Acetate.

A: This is common for polar tetrazoles.

-

Method A (Precipitation): Acidify the aqueous layer to pH 1. If the tetrazole is solid, it may precipitate directly. Filter and dry.[6][5][7][8]

-

Method B (n-Butanol): If it remains soluble, extract with n-Butanol . It is immiscible with water but highly polar, capable of pulling hydrophilic tetrazoles out of the aqueous phase.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[9] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-